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Compound of Interest

Compound Name: Glabralide C

Cat. No.: B12397973 Get Quote

Disclaimer: Information available in the public domain predominantly pertains to "Glabridin," a

flavonoid isolated from licorice root, rather than "Glabralide C." This guide therefore provides a

comparative analysis of Glabridin's anti-cancer efficacy. The findings presented are based on

existing research and are intended for an audience of researchers, scientists, and drug

development professionals.

Glabridin has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of

cancer cell lines. Its efficacy is dose- and cell-type dependent, indicating varied mechanisms of

action and cellular responses. This guide synthesizes available data to offer a comparative

perspective on its performance.

Data on Anti-Proliferative Efficacy
The inhibitory concentration (IC50) is a key measure of a compound's potency. While

comprehensive comparative studies are limited, available data indicates that Glabridin's IC50

values differ across various cancer cell lines.[1] In vitro experiments have shown that glabridin

has significant inhibitory effects on cancer cells at concentrations of 10-100 μM.[1]
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Cell Line Cancer Type Key Findings Reference

SCC-9 and SAS Oral Cancer

Significant inhibition of

cell proliferation;

induction of apoptosis.

[2][3]

[2][3]

A549
Non-small cell lung

cancer

Inhibition of invasion

and metastasis.[1]
[1]

HepG2
Hepatocellular

carcinoma

Suppression of

proliferation and cell

cycle arrest at G1

phase.[4]

[4]

Breast Cancer Cells Breast Cancer

Suppression of

invasion, metastasis,

and angiogenesis.[1]

[1]

Osteosarcoma Cells Osteosarcoma
Inhibition of migration

and invasion.[1]
[1]

Induction of Apoptosis and Cell Cycle Arrest
Glabridin has been shown to induce apoptosis and cause cell cycle arrest in several cancer cell

lines, key mechanisms for its anti-cancer activity.

In human oral cancer SCC-9 and SAS cell lines, Glabridin treatment leads to a significant

increase in the sub-G1 phase cell population and phosphatidylserine externalization, both

markers of apoptosis.[2][3] This apoptotic induction in SCC-9 cells is dose-dependent and

occurs through the activation of caspase-3, -8, and -9, leading to poly (ADP-ribose) polymerase

(PARP) cleavage.[2][3]

Furthermore, in hepatocellular carcinoma HepG2 cells, Glabridin has been observed to arrest

the cell cycle in the G1 phase.[4] This is achieved through the downregulation of cyclin D3,

CDK2, and CDK4.[4]

Signaling Pathways Modulated by Glabridin
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Glabridin exerts its anti-cancer effects by modulating several key signaling pathways involved

in cell proliferation, survival, and metastasis.

JNK1/2 Signaling Pathway: In oral cancer cells, Glabridin induces apoptosis through the

activation of the c-Jun N-terminal kinase (JNK) 1/2 pathway.[2][3] Inhibition of the JNK1/2

pathway has been shown to reverse the Glabridin-induced activation of the caspase

cascade.[2][3]

FAK/Src Signaling Pathway: Glabridin inhibits the invasion and metastasis of non-small cell

lung cancer and breast cancer cells by targeting the FAK/Src signaling pathway.[1] It

achieves this by reducing the phosphorylation and activation of FAK and Src.[1]

p38 and JNK Pathways: In osteosarcoma cells, Glabridin suppresses migration and invasion

by inhibiting the activation of the p38 and JNK pathways.[1] This leads to the prevention of

CREB-AP1 complex formation and a reduction in the expression of MMP-2 and MMP-9.[1]

braf/MEK Signaling Pathway: In hepatocellular carcinoma, Glabridin has been identified as a

potential multi-molecule-targeting inhibitor that can selectively bind to braf and MEK1/2,

suppressing the braf/MEK signaling pathway.[4] It inhibits the phosphorylation of MEK1/2

and downstream molecules like ERK1/2.[4]

NF-κB and AP-1 Pathways: Glabridin also inhibits tumor cell migration and invasion by

suppressing the NF-κB and AP-1 signaling pathways, leading to the downregulation of MMP-

9.[1]
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Oral Cancer
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Glabridin ↑ JNK1/2 Phosphorylation ↑ Caspase-3, -8, -9 Activation Apoptosis

Glabridin ↓ FAK/Src Activation Inhibition of Invasion
& Metastasis

Glabridin ↓ braf/MEK Pathway G1 Cell Cycle Arrest
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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